(1,4-thiazepan-6-yl)methanol hydrochloride
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Overview
Description
(1,4-thiazepan-6-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNOS and a molecular weight of 183.70 g/mol. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-thiazepan-6-yl)methanol hydrochloride typically involves the formation of the thiazepane ring followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous solution, followed by crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
(1,4-thiazepan-6-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms in the thiazepane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce new functional groups into the thiazepane ring.
Scientific Research Applications
(1,4-thiazepan-6-yl)methanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,4-thiazepan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methanol group may also play a role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,4-oxazepan-6-yl)methanol hydrochloride: Similar structure but contains an oxygen atom instead of sulfur.
(1-methyl-1,4-diazepan-6-yl)methanol hydrochloride: Contains an additional methyl group on the nitrogen atom.
6-(methoxymethyl)-1,4-oxazepane hydrochloride: Contains a methoxymethyl group instead of a methanol group.
Uniqueness
(1,4-thiazepan-6-yl)methanol hydrochloride is unique due to the presence of the sulfur atom in the thiazepane ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1,4-thiazepan-6-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXSYCCMWJNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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